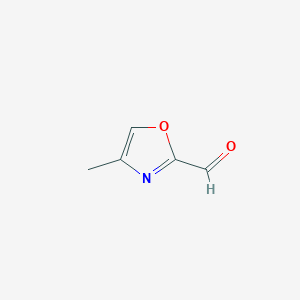

4-Methyl-1,3-oxazole-2-carbaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

4-methyl-1,3-oxazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-4-3-8-5(2-7)6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFUYXRLSRTPKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565433 | |

| Record name | 4-Methyl-1,3-oxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159015-07-3 | |

| Record name | 4-Methyl-2-oxazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159015-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,3-oxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,3-oxazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methyl 1,3 Oxazole 2 Carbaldehyde and Analogue Oxazole Derivatives

Classical Approaches to Oxazole (B20620) Ring Formation and Functionalization

The foundational methods for constructing the oxazole core have been established for over a century and continue to be adapted for the synthesis of complex molecules. These classical approaches typically involve the cyclization of acyclic precursors.

Fischer Oxazole Synthesis and its Adaptations

The Fischer oxazole synthesis, first described by Emil Fischer in 1896, is a seminal method for preparing 2,5-disubstituted oxazoles. thepharmajournal.com The reaction involves the cyclization of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. thepharmajournal.com While traditionally used for aromatic reactants, this method can be adapted for the synthesis of alkyl-substituted oxazoles.

To synthesize a 4-methyl substituted oxazole, a potential adaptation would involve the use of a cyanohydrin derived from a ketone bearing a methyl group, such as acetophenone (B1666503) cyanohydrin. The subsequent reaction with an appropriate aldehyde would then lead to the desired substitution pattern. The general mechanism proceeds through the formation of a chloro-iminium intermediate from the cyanohydrin, which is then attacked by the aldehyde, followed by cyclization and dehydration to yield the oxazole ring. thepharmajournal.com

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Cyanohydrin | Aldehyde | Anhydrous HCl, Dry Ether | 2,5-Disubstituted Oxazole | thepharmajournal.com |

Bredereck Reaction for 2,4-Disubstituted Oxazoles

The Bredereck reaction provides a direct route to 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides. thepharmajournal.comijpsonline.com This method is particularly relevant for the synthesis of analogues of the target compound, as it allows for the introduction of a substituent at the 4-position. For the synthesis of a 4-methyl oxazole derivative, an α-haloketone such as 1-chloro-2-propanone could be employed. The reaction with a suitable amide would then yield the corresponding 2,4-disubstituted oxazole. The reaction is often carried out at elevated temperatures and can be facilitated by the use of a dehydrating agent. google.com

| α-Haloketone | Amide | Conditions | Product | Reference |

| 1-Chloro-2-propanone | Formamide | Heat | 4-Methyl-1,3-oxazole | ijpsonline.com |

| α-Bromoacetophenone | Benzamide | Heat | 2,5-Diphenyloxazole | ijpsonline.com |

Davidson Synthesis and Related Condensation Pathways

The Davidson synthesis is another classical method that proceeds via the cyclization of α-acyloxyketones in the presence of ammonia (B1221849) or an ammonium (B1175870) salt. rsc.orgresearchgate.net This pathway offers a route to various substituted oxazoles. The starting α-acyloxyketone can be prepared from the corresponding α-hydroxyketone. For a 4-methyl substituted oxazole, an α-acyloxyketone with a methyl group adjacent to one of the carbonyl functions would be the required precursor. The reaction is believed to proceed through the formation of an intermediate keto-ester, which then undergoes cyclization with ammonia. researchgate.net

Synthesis via Cyclocondensation Reactions of Precursors (e.g., urea (B33335) with α-haloacetoacetates)

Cyclocondensation reactions offer a versatile approach to heterocyclic synthesis. The reaction of urea with α-haloacetoacetates or related dicarbonyl compounds can lead to the formation of oxazole derivatives. ijpsonline.comijpsonline.com For instance, the reaction of urea with 3-chloro-2,4-pentanedione could theoretically yield a 2-amino-4,5-dimethyloxazole derivative. While not a direct route to the target compound, this method highlights the utility of cyclocondensation strategies in building the oxazole core with specific substitution patterns. Microwave irradiation has been shown to be effective in promoting such reactions, often leading to improved yields and shorter reaction times. ijpsonline.com

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| p-Substituted 2-bromoacetophenone (B140003) | Urea | DMF, Microwave | 2-Amino-4-(p-substituted phenyl)-oxazole | ijpsonline.com |

Direct Formylation Strategies for Oxazole Ring Systems

The introduction of a formyl group onto a pre-existing oxazole ring is a key strategy for the synthesis of 4-Methyl-1,3-oxazole-2-carbaldehyde. This approach relies on the electrophilic substitution of the oxazole ring.

Vilsmeier-Haack Reaction for Oxazole Carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. nih.govmychemblog.comorganic-chemistry.orgwikipedia.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃). mychemblog.comwikipedia.org

The formylation of 4-methyloxazole (B41796) using the Vilsmeier-Haack reaction has been reported to yield a mixture of 2-formyl and 5-formyl derivatives. mzos.hrresearchgate.net The regioselectivity of the reaction is influenced by the electronic properties of the oxazole ring. The electron-donating methyl group at the 4-position activates the ring towards electrophilic substitution. The reaction is typically carried out by treating the 4-methyloxazole with the pre-formed Vilsmeier reagent at low temperature, followed by hydrolysis of the resulting iminium salt intermediate to afford the aldehyde. nrochemistry.com

A study on the formylation of 2,5-unsubstituted oxazoles, including 4-methyloxazole, has provided detailed characterization of the resulting 2- and 5-formyl-4-methyloxazoles. mzos.hr

| Substrate | Reagents | Conditions | Product | Reference |

| 4-Methyloxazole | POCl₃, DMF | 0 °C to room temperature, then hydrolysis | This compound and 4-Methyl-1,3-oxazole-5-carbaldehyde | mzos.hrresearchgate.net |

| Electron-rich arene | Vilsmeier reagent | Varies | Aryl aldehyde | nih.govmychemblog.com |

Alternative Electrophilic Formylation Protocols

The introduction of a formyl group onto an oxazole ring is a key transformation for accessing compounds like this compound. While direct formylation can sometimes be challenging, leading to issues with regioselectivity and yield, specific methods have been developed to address these problems. acs.org

One of the most common and effective methods for the formylation of electron-rich heterocyclic compounds, including oxazoles, is the Vilsmeier-Haack reaction . This reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The electrophilic Vilsmeier reagent then attacks the oxazole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired carbaldehyde. For instance, a convenient synthesis of 5-chloro-2-aryloxazole-4-carbaldehydes has been achieved using this reagent. researchgate.net The reaction of N-methylformanilide and phosphorus oxychloride can also be used to generate the formylating agent. researchgate.net

Another approach involves the rhodium(II)-catalyzed reaction of diazomalonaldehyde with various nitriles, which produces 2-substituted-1,3-oxazole-4-carboxaldehydes in moderate yields. koreascience.kr This method is effective for aliphatic, vinylic, and aromatic nitriles, although aromatic nitriles tend to provide higher yields. koreascience.kr Furthermore, a direct and effective protocol for synthesizing 2-substituted 5-oxazolecarbaldehydes involves the intramolecular Pd(II)-catalyzed cyclization of propargylamides, presenting a valuable alternative to direct formylation of the oxazole ring. acs.org

Modern and Sustainable Synthetic Methodologies

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for constructing and functionalizing oxazole rings. These modern techniques often feature reduced reaction times, milder conditions, and greater functional group tolerance.

Microwave-Assisted Synthesis and its Efficacy

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technology has been successfully applied to the synthesis of oxazole derivatives, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and cleaner reaction profiles. nih.govresearchgate.net

A notable example is the microwave-assisted van Leusen oxazole synthesis, where an aldehyde reacts with tosylmethyl isocyanide (TosMIC) to form the oxazole ring. ijpsonline.com For instance, the reaction of a substituted aryl aldehyde with TosMIC in isopropyl alcohol, catalyzed by potassium phosphate (B84403) under microwave irradiation (350 W), can produce 5-substituted oxazoles in excellent yields (up to 96%) within just 8 minutes. nih.govacs.org This method's efficiency has been demonstrated on a gram scale, highlighting its potential for larger-scale preparations. nih.govacs.org Similarly, 2,4-disubstituted oxazole compounds have been prepared by irradiating a mixture of para-substituted 2-bromoacetophenone and urea in DMF at 138°C for 20 minutes. tandfonline.com

| Reactants | Catalyst/Base | Conditions | Product | Yield (%) | Reference |

| Benzaldehyde, TosMIC | K₃PO₄ | Microwave, 65°C, 350W, 8 min | 5-Phenyl oxazole | 96 | nih.govacs.org |

| p-Substituted 2-bromoacetophenone, Urea | - | Microwave, 138°C, 20 min | 2-Amino-4-(p-substituted phenyl)-oxazole | - | tandfonline.com |

| Hippuric acid, Substituted aldehyde/ketone | MgO/Al₂O₃ | Microwave | Azalactones | - | ijpsonline.com |

Metal-Catalyzed Coupling Reactions for Oxazole Functionalization

Transition metal catalysis provides a versatile platform for the synthesis and functionalization of heterocyclic compounds, including oxazoles. Palladium, copper, and nickel catalysts have been instrumental in developing novel C-H activation and cross-coupling strategies.

Palladium-catalyzed direct C-H arylation has become a powerful method for forming carbon-carbon bonds, avoiding the need for pre-functionalized starting materials like organometallic reagents. researchgate.net This approach allows for the direct coupling of oxazoles with aryl halides or triflates.

Crucially, highly regioselective methods have been developed to target either the C2 or C5 position of the oxazole ring. nih.govcolab.wsacs.org The selectivity is controlled by the choice of solvent and phosphine (B1218219) ligand. For example, C5-arylation is favored in polar solvents, while C2-arylation is preferred in nonpolar solvents with specific phosphine ligands. nih.govcolab.ws These methods are applicable to a wide range of aryl bromides, chlorides, and triflates, offering a versatile tool for creating libraries of functionalized oxazole derivatives. nih.govacs.org In some cases, phosphine-free palladium catalysts, such as Pd(OAc)₂, can be used with inexpensive bases like KOAc to achieve regioselective C5-arylation. researchgate.net

| Oxazole Substrate | Coupling Partner | Catalyst System | Position Selectivity | Reference |

| Oxazole | Aryl bromides, chlorides, triflates | Palladium / Phosphine Ligands | C2 or C5 (condition dependent) | nih.govcolab.ws |

| Oxazole | Aryl Halides | Pd(OAc)₂ / KOAc | C5 | researchgate.net |

| 4-Aryl/Alkyl oxazole | Aryl Bromide | Pd(PPh₃)₄ / CuI / KOH | C2 | tandfonline.com |

Copper catalysts, being more abundant and less expensive than palladium, offer an attractive alternative for oxazole synthesis. Various copper-catalyzed reactions have been developed for the construction and functionalization of the oxazole ring.

One approach involves the copper(II) triflate-catalyzed coupling of α-diazoketones with amides to furnish 2,4-disubstituted oxazoles. organic-chemistry.org This method proceeds in good to excellent yields and involves the formation of a copper carbenoid intermediate. organic-chemistry.org Another innovative strategy is the chemodivergent synthesis of oxazoles and imidazolidones from phenylalanine derivatives, where a copper catalyst controls the selective intramolecular C-O or C-N bond formation. acs.org Furthermore, copper catalysis enables the synthesis of 2,5-disubstituted oxazoles through a cascade reaction of alkenes with azides under mild, aerobic conditions. rsc.org A novel and efficient [3+2] annulation/olefination cascade between amides and iodonium-phosphonium hybrid ylides is also catalyzed by copper, yielding 2,4-disubstituted oxazoles with excellent regioselectivity. thieme-connect.com

Nickel catalysis has proven highly effective for the synthesis of substituted oxazoles, particularly through cross-coupling reactions. These methods often provide a powerful complement to traditional cyclodehydration strategies. acs.orgnih.gov

A direct approach for synthesizing 2-substituted oxazoles involves the nickel-catalyzed cross-coupling of 2-methylthio-oxazole with various organozinc reagents. acs.orgnih.gov This methodology can be extended to a chemoselective, one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles. acs.org Nickel catalyst systems have also been developed for the direct C2 arylation of oxazoles with various aryl bromides, offering a cost-efficient route for C-H functionalization. acs.org Moreover, nickel-catalyzed cross-coupling reactions have been utilized in the synthesis of β-haloethyl and γ-halopropyl esters from N-acyl benzotriazoles and cyclic ethers, showcasing the versatility of nickel in C-O bond cleavage and C-C bond formation, principles applicable to complex heterocyclic synthesis. researchgate.net

Van Leusen Synthesis and its Derivatives for Oxazole Formation

The Van Leusen oxazole synthesis is a cornerstone in the preparation of oxazole-based compounds. mdpi.comnih.gov This reaction typically involves the [3+2] cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC), a versatile "3-atom synthon," in the presence of a base. nih.govorganic-chemistry.org The process begins with the deprotonation of TosMIC, which then attacks the aldehyde. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yield the desired 5-substituted oxazole. nih.govorganic-chemistry.org

This methodology has been adapted to produce a variety of oxazole derivatives. For instance, C2- and C3-symmetric bis- and tris-oxazoles have been synthesized by treating bis- and tris-carboxaldehydes, formed via Suzuki-Miyaura cross-coupling, with TosMIC. thieme-connect.com The reaction is generally carried out in methanol (B129727) with potassium carbonate as the base. thieme-connect.com Furthermore, the Van Leusen reaction has been employed to create flexible tripodal 1,3-oxazoles and star-shaped molecules containing diverse heterocycles. nih.gov The versatility of this reaction is highlighted by its use in synthesizing complex molecules, including pyrimidine (B1678525) derivatives with oxazole functionalization. mdpi.comnih.gov

One-Pot Synthetic Procedures for Multifunctional Oxazole Systems

One-pot syntheses of multifunctional oxazole systems offer significant advantages in terms of efficiency and atom economy. Several strategies have been developed to construct complex oxazoles in a single operational step.

One notable example is the one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles using tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids. organic-chemistry.orgthieme-connect.comorganic-chemistry.org This approach combines the preparation of the monosubstituted TosMIC precursor and the subsequent cyclocondensation into a single step, providing high yields. organic-chemistry.orgthieme-connect.com The use of ionic liquids as the solvent is a key feature, as they can be recycled and reused multiple times without a significant drop in yield. organic-chemistry.org

Another powerful one-pot method involves the Ugi four-component reaction (Ugi-4CR) followed by a Wittig reaction. rsc.org This cascade process allows for the synthesis of chiral 2,4,5-trisubstituted oxazoles from aldehydes, amines, carboxylic acids, and isocyano-(triphenylphosphoranylidene)acetates with good enantioselectivity. rsc.org Similarly, a three-component Ugi reaction (Ugi-3CR) has been utilized to efficiently synthesize novel 2-aminonitrile oxazoles. semanticscholar.org

Researchers have also developed a one-pot method for creating multifunctional dihydrooxazole and oxazole derivatives using isocyanide dichloride. researchgate.netacs.org This sequence involves an aldol-type reaction with aldehydes followed by a nucleophilic addition-elimination reaction. researchgate.netacs.org

Green Chemistry Approaches in Oxazole Synthesis (e.g., Ultrasound, Ionic Liquids, Deep Eutectic Solvents)

Ultrasound Irradiation: Ultrasound has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. researchgate.netrsc.org The Ugi-3CR for the synthesis of 2-aminonitrile oxazoles, for example, shows improved yields and significantly reduced reaction times when conducted under ultrasound irradiation compared to room temperature conditions. semanticscholar.org Similarly, the synthesis of polyarylated oxazoles has been achieved in a one-pot reaction under ultrasound irradiation, demonstrating the efficiency of this technique. bgu.ac.il

Ionic Liquids: Ionic liquids (ILs) are considered green solvents due to their low volatility, thermal stability, and recyclability. organic-chemistry.orgijpsonline.com The one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles has been successfully carried out in ionic liquids like [bmim]Br, [bmim][BF4], and [bmim][PF6]. organic-chemistry.orgthieme-connect.com The ionic liquid can be recovered and reused for several cycles without a significant loss of activity, making the process more sustainable. organic-chemistry.org Imidazolium-based ionic liquids have also been used in conjunction with Suzuki Pd-mediated C-C coupling reactions to synthesize oxazole derivatives. ijpsonline.com

Deep Eutectic Solvents (DES): Deep eutectic solvents (DESs) are another class of green solvents that are often biodegradable, non-toxic, and prepared from inexpensive starting materials. core.ac.ukresearchgate.netacs.org A combination of ultrasound and DES has been used for the rapid and energy-efficient synthesis of oxazoles. researchgate.net For instance, a mixture of choline (B1196258) chloride and urea has been employed as the reaction medium for the synthesis of 3,5-disubstituted isoxazoles and isoxazolines, demonstrating the potential of DES in facilitating reactions involving highly electrophilic intermediates. acs.org This approach has also been extended to the one-pot synthesis of 2-aminoxazole derivatives. academie-sciences.fr

Synthesis of Key Precursors and Strategic Intermediates for this compound

The synthesis of the target molecule, this compound, relies on the strategic preparation of key precursors and intermediates. This involves the construction of the core oxazole scaffold with the desired methyl group at the 4-position, followed by the introduction of the carbaldehyde group at the 2-position.

Preparation of Functionalized 4-Methyl-1,3-oxazole Scaffolds

The construction of the 4-methyl-1,3-oxazole scaffold is a crucial first step. Various synthetic strategies can be employed to achieve this. One common approach is the reaction of α-haloketones with amides, known as the Bredereck reaction, which can yield 2,4-disubstituted oxazoles. ijpsonline.com Another versatile method is the Van Leusen synthesis, where a suitable aldehyde is reacted with a derivative of tosylmethyl isocyanide (TosMIC) that would lead to the 4-methyl substitution. mdpi.comnih.gov

The synthesis of related 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes has been reported, indicating that methodologies exist for constructing oxazole rings with substitution patterns relevant to the target molecule. researchgate.net The functionalization of the oxazole ring is a key aspect, and methods like the Vilsmeier-Haack reaction can be used to introduce a formyl group onto a pre-existing 4-methyl-1,3-oxazole ring.

Utilization of 2H-Azirine Intermediates in Oxazole Formation

2H-Azirines are highly strained, three-membered heterocyclic compounds that serve as valuable intermediates in the synthesis of various heterocycles, including oxazoles. acs.orgaip.orgresearchgate.net The transformation of 2H-azirines into oxazoles can be initiated by base, heat, or light. acs.orgaip.org

Under basic conditions, the transformation of 2-acyl-3-alkyl-2H-azirines to oxazoles is proposed to proceed through a deprotonation-initiated mechanism. organic-chemistry.orgacs.orgresearchgate.net This involves the formation of a carbanion intermediate, followed by ring-opening to a ketenimine intermediate, which then cyclizes to the oxazole. acs.org

Photochemical isomerization of isoxazoles to oxazoles is also known to proceed via 2H-azirine intermediates. aip.org This process involves the cleavage of the N-O bond in the isoxazole (B147169) to form a vinylnitrene, which then collapses to a 2H-azirine. Subsequent cleavage of the C-C bond in the azirine generates a nitrile ylide that cyclizes to the oxazole. aip.org The isomerization of 5-(2H-azirin-2-yl)oxazoles has also been developed as an atom-economical method to produce 4H-pyrrolo[2,3-d]oxazoles. nih.gov

Chemo- and Regioselectivity Considerations in the Synthesis of this compound

Achieving the desired chemo- and regioselectivity is a critical aspect of synthesizing this compound. The selective formation of the oxazole ring with the methyl group at the 4-position and the carbaldehyde at the 2-position requires careful control of reaction conditions and choice of starting materials.

In the Van Leusen synthesis, the substitution pattern of the resulting oxazole is determined by the aldehyde and the TosMIC derivative used. mdpi.comnih.gov To obtain a 4-methyl substituent, a modified TosMIC reagent or a different synthetic strategy would be necessary as the traditional Van Leusen reaction typically yields 5-substituted oxazoles. nih.gov

One-pot procedures, while efficient, can present challenges in controlling selectivity, especially when multiple reactive sites are present. For instance, in the one-pot synthesis of 4,5-disubstituted oxazoles from TosMIC, aldehydes, and aliphatic halides, the regioselectivity is generally well-controlled, with the substituent from the halide ending up at the 4-position and the substituent from the aldehyde at the 5-position. organic-chemistry.org

When utilizing 2H-azirine intermediates, the substitution pattern of the final oxazole is dictated by the substituents on the starting azirine. The rearrangement of 2-acyl-3-alkyl-2H-azirines under basic conditions leads to a specific substitution pattern on the resulting oxazole ring. acs.org

The introduction of the carbaldehyde group at the 2-position often requires a separate functionalization step on a pre-formed 4-methyl-1,3-oxazole scaffold. The Vilsmeier-Haack reaction is a common method for formylating electron-rich heterocycles like oxazoles, and the regioselectivity of this reaction would be crucial for the successful synthesis of the target compound.

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 1,3 Oxazole 2 Carbaldehyde

Reactivity Profile of the Carbaldehyde Moiety at Position 2

The aldehyde group attached to the C2 position of the oxazole (B20620) ring is the primary site for a variety of chemical transformations. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and it can participate in a range of condensation, oxidation, and reduction reactions.

The electrophilic carbon of the aldehyde group readily undergoes nucleophilic addition with organometallic reagents such as Grignard (R-MgX) and organolithium (R-Li) compounds. libretexts.org These reactions are fundamental for carbon-carbon bond formation, leading to the synthesis of secondary alcohols. masterorganicchemistry.com

The general mechanism involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the carbonyl carbon of the aldehyde. masterorganicchemistry.com This step forms a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product. masterorganicchemistry.com

For 4-Methyl-1,3-oxazole-2-carbaldehyde, this reaction proceeds as follows:

Reaction with Grignard Reagents: Treatment with a Grignard reagent (e.g., methylmagnesium bromide) followed by an acidic workup yields a (4-methyl-1,3-oxazol-2-yl)methanol (B6235948) derivative.

Reaction with Organolithiums: Similarly, organolithium reagents (e.g., n-butyllithium) add to the carbonyl group to produce the corresponding secondary alcohol after protonation. taylorandfrancis.com These reagents are highly reactive and function as strong nucleophiles and bases. libretexts.org

| Reagent | Product | Alcohol Type |

| Methylmagnesium Bromide (CH₃MgBr) | 1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-ol | Secondary |

| n-Butyllithium (n-BuLi) | 1-(4-Methyl-1,3-oxazol-2-yl)pentan-1-ol | Secondary |

| Phenylmagnesium Bromide (PhMgBr) | (4-Methyl-1,3-oxazol-2-yl)(phenyl)methanol | Secondary |

Condensation reactions are a hallmark of aldehyde chemistry, involving the reaction with a primary amine or its derivatives to form a new carbon-nitrogen double bond. These reactions typically proceed via a nucleophilic addition-elimination mechanism, resulting in the loss of a water molecule.

Imines (Schiff Bases): The reaction of this compound with primary amines (R-NH₂) yields imines, also known as Schiff bases. The formation of the imine derivative occurs through the condensation of the aldehyde with the amine. researchgate.netnih.gov

Oximes: Treatment with hydroxylamine (B1172632) (NH₂OH) converts the aldehyde into an oxime. orientjchem.orgmdpi.com The oximation of aldehydes is a well-established transformation and can be catalyzed by acids. orientjchem.org Oximes are known to exist as syn and anti (or E and Z) isomers. mdpi.com

Hydrazones: The aldehyde reacts with hydrazine (B178648) (NH₂NH₂) or its substituted derivatives (e.g., phenylhydrazine) to form hydrazones. arjonline.orgminarjournal.com These compounds are important intermediates in organic synthesis. nih.gov The general synthesis involves reacting the aldehyde with the appropriate hydrazine or hydrazide in a suitable solvent like ethanol (B145695) or methanol (B129727). arjonline.orgnih.gov

| Reagent | Product Class | C=N Derivative |

| Aniline (C₆H₅NH₂) | Imine | N-(4-Methyl-1,3-oxazol-2-ylmethylene)aniline |

| Hydroxylamine (NH₂OH) | Oxime | This compound oxime |

| Hydrazine (NH₂NH₂) | Hydrazone | (4-Methyl-1,3-oxazol-2-ylmethylene)hydrazine |

| Phenylhydrazine (C₆H₅NHNH₂) | Hydrazone | 1-((4-Methyl-1,3-oxazol-2-yl)methylene)-2-phenylhydrazine |

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the oxazole ring under appropriate conditions.

Oxidation: Common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can convert the aldehyde group into a carboxylic acid, yielding 4-Methyl-1,3-oxazole-2-carboxylic acid. The oxazole ring itself can be susceptible to oxidation under harsh conditions. tandfonline.com

Reduction: The aldehyde is easily reduced to the corresponding primary alcohol, (4-Methyl-1,3-oxazol-2-yl)methanol. This can be achieved using various reducing agents, including sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd, Pt, or Ni) is also an effective method for this transformation.

| Reaction Type | Reagent(s) | Product |

| Oxidation | Potassium Permanganate (KMnO₄) | 4-Methyl-1,3-oxazole-2-carboxylic acid |

| Reduction | Sodium Borohydride (NaBH₄) | (4-Methyl-1,3-oxazol-2-yl)methanol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (4-Methyl-1,3-oxazol-2-yl)methanol |

Reactivity Characteristics of the Oxazole Ring System

The oxazole ring is an electron-deficient heteroaromatic system, which significantly influences its reactivity towards electrophilic and nucleophilic reagents. The presence of the electron-withdrawing carbaldehyde group at the C2 position further modifies the electronic properties of the ring.

Electrophilic aromatic substitution (SEAr) on the oxazole ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom and the high electronegativity of the oxygen atom, which reduce the ring's nucleophilicity. pharmaguideline.comyoutube.com When such reactions do occur, they typically favor the C5 position. wikipedia.org

The presence of the 2-carbaldehyde group, a strong electron-withdrawing and deactivating group, further diminishes the reactivity of the oxazole ring towards electrophiles. wikipedia.orgmasterorganicchemistry.com Such deactivating groups direct incoming electrophiles to the meta position in benzene (B151609) systems. youtube.com In the case of the oxazole ring in this compound, the formyl group at C2 would deactivate the C4 and C5 positions. Given the inherent reactivity of the C5 position in oxazoles, any forced electrophilic substitution would still likely occur there, albeit at a significantly reduced rate. Reactions like nitration and sulfonation are generally very difficult to achieve on unsaturated oxazole rings. pharmaguideline.commasterorganicchemistry.com

| Position | Electronic Effect of 2-CHO Group | Predicted Reactivity toward Electrophiles |

| C4 | Deactivated | Low |

| C5 | Deactivated | Low (but most likely site if reaction occurs) |

Nucleophilic substitution on the oxazole ring is favored at the C2 position, which is the most electron-deficient carbon. pharmaguideline.com This is particularly true if there is a suitable leaving group at this position. wikipedia.org In this compound, the aldehyde group itself is not a good leaving group.

However, the C2 position is highly susceptible to nucleophilic attack. While direct substitution is unlikely, nucleophilic attack at C2 can lead to ring-opening reactions. Deprotonation at the C2 position of an unsubstituted oxazole can lead to a lithiated salt that exists in equilibrium with a ring-opened isonitrile enolate. wikipedia.org While the C2 position in this compound is substituted, strong nucleophiles might attack this position, potentially initiating a ring cleavage pathway rather than a simple substitution. pharmaguideline.com The reactivity of the aldehyde group towards nucleophiles, as discussed in section 3.1.1, is generally much more pronounced than nucleophilic attack on the ring itself.

Acid-Base Properties and Quaternization of the Nitrogen Atom

The oxazole ring is characterized as a weak base. wikipedia.org The parent 1,3-oxazole has a conjugate acid pKa of 0.8, making it significantly less basic than imidazole, which has a pKa of 7. wikipedia.org The basicity stems from the lone pair of electrons on the sp²-hybridized nitrogen atom at position 3, which is the site of protonation. tandfonline.comthepharmajournal.com The acidity of the ring protons decreases in the order C2 > C5 > C4. tandfonline.comthepharmajournal.com

For this compound, the inherent basicity of the oxazole nucleus is modulated by its substituents. The methyl group at the C4 position is weakly electron-donating, which slightly increases the electron density in the ring and enhances the basicity of the nitrogen atom. Conversely, the carbaldehyde group at the C2 position is strongly electron-withdrawing. This effect significantly reduces the electron density throughout the heterocyclic ring, thereby decreasing the basicity of the nitrogen atom at N3. The net effect is a considerably weaker base compared to the unsubstituted oxazole.

Quaternization of the Nitrogen Atom

The nitrogen atom of the oxazole ring can act as a nucleophile, reacting with alkylating agents to form quaternary oxazolium salts. tandfonline.com This N-alkylation, or quaternization, occurs at the N3 position. tandfonline.com The reaction involves the attack of the nitrogen lone pair on an electrophilic carbon atom of an alkyl halide or a similar agent.

The reactivity of this compound towards quaternization is diminished due to the electron-withdrawing nature of the 2-carbaldehyde group. However, under suitable conditions with reactive alkylating agents (e.g., methyl iodide, methyl triflate), the formation of N-alkylated oxazolium salts is feasible. The resulting oxazolium salt is more susceptible to nucleophilic attack and has altered reactivity in cycloaddition reactions. nih.gov For instance, quaternization of the nitrogen atom can facilitate Diels-Alder reactions by lowering the energy of the diene's LUMO. nih.gov

Ring-Opening Reactions of the Oxazole Core

A characteristic reaction of the oxazole ring involves its opening under basic conditions. Deprotonation at the C2 position, the most acidic site on the ring, by a strong base like an organolithium reagent, can lead to a ring-opened enolate-isonitrile intermediate. wikipedia.org This equilibrium is a key feature of oxazole chemistry and provides a pathway to acyclic structures. wikipedia.orgnih.gov

In the case of this compound, the C2 position is substituted with the aldehyde functional group, precluding direct deprotonation at this site. However, the aldehyde group itself introduces new possibilities for ring-opening. Nucleophilic addition to the carbonyl carbon can initiate reactions that may culminate in the cleavage of the oxazole ring. Furthermore, the electron-withdrawing effect of the aldehyde group makes the C5 proton more acidic than in alkyl-substituted oxazoles, potentially allowing for deprotonation at C5, which could lead to alternative ring-opening or rearrangement pathways under specific conditions.

Rearrangement Reactions (e.g., Ring Expansion and Contraction, Thermal Isomerizations)

Oxazole derivatives are known to undergo various rearrangement reactions, often under thermal or photochemical conditions. These transformations can involve changes in the ring structure, including expansion, contraction, or isomerization to other heterocyclic systems.

A notable rearrangement is the Cornforth rearrangement, which is a thermal isomerization of 4-acyloxazoles. wikipedia.org In this pericyclic reaction, the acyl group at C4 and the substituent at C5 exchange positions through a mechanism involving a transient nitrile ylide intermediate. wikipedia.org While the subject compound is a 2-carbaldehyde, this illustrates the capacity of the oxazole system to undergo significant skeletal reorganization.

Thermal isomerizations of related azole systems, such as the conversion of isoxazoles to oxazoles, often proceed via ring contraction to a highly strained 2H-azirine intermediate, followed by ring expansion. nih.govuc.pt For example, the thermolysis of 2-acyl-2H-azirines can lead to the formation of oxazoles. uc.pt This suggests that under high-energy conditions, this compound could potentially be involved in equilibria with corresponding azirine intermediates, leading to isomeric products.

Pericyclic Reactions: Diels-Alder Cycloadditions as Dienes

Oxazoles are well-established diene components in Diels-Alder [4+2] cycloaddition reactions. wikipedia.orgarkat-usa.org They react with a variety of dienophiles, including both alkenes and alkynes, to form bicyclic adducts which are often unstable and serve as intermediates for the synthesis of other important heterocyclic structures like pyridines and furans. arkat-usa.orgresearchgate.net The presence of an electron-withdrawing group, such as the 2-carbaldehyde in this compound, generally enhances the reactivity of the oxazole as a diene in normal-electron-demand Diels-Alder reactions. Conversely, for inverse-electron-demand reactions, electron-donating groups are preferred.

The reaction of oxazoles with alkenes is a powerful method for the synthesis of substituted pyridines, often referred to as the Kondrat'eva pyridine (B92270) synthesis. researchgate.net The reaction proceeds via an initial [4+2] cycloaddition to form a 7-oxa-2-azabicyclo[2.2.1]heptene derivative. This primary adduct is typically unstable and readily undergoes a subsequent elimination of water (or another small molecule) upon acid catalysis or heating to yield the aromatic pyridine ring. wikipedia.orgresearchgate.net

The regioselectivity of the cycloaddition is influenced by the electronic and steric nature of the substituents on both the oxazole and the alkene. For this compound, the substituents will direct the orientation of the dienophile addition. The reaction is often facilitated by Lewis or Brønsted acids, which coordinate to the oxazole nitrogen, lowering the diene's LUMO energy and accelerating the cycloaddition. nih.gov

Table 1: Examples of Oxazole-Alkene Diels-Alder Cycloadditions

When oxazoles react with alkynes in a Diels-Alder fashion, the resulting products are substituted furans. researchgate.net The mechanism involves an initial [4+2] cycloaddition to form a bicyclic adduct, which is analogous to the reaction with alkenes. However, this adduct then undergoes a retro-Diels-Alder reaction, leading to the extrusion of a nitrile molecule (R-CN from C2 and N3 of the oxazole). arkat-usa.org This sequence provides a highly effective route to polysubstituted furans that can be difficult to access through other methods. arkat-usa.org

The reaction works well with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or methyl propiolate. The substituents on the oxazole ring are retained in the final furan (B31954) product. For this compound, the reaction with an alkyne would be expected to yield a furan with the methyl group at the 3-position and the formyl group at the 5-position, following the extrusion of hydrogen cyanide.

Table 2: Examples of Oxazole-Alkyne Diels-Alder Cycloadditions

While the oxazole ring itself acts as a 4π component in Diels-Alder reactions, it can serve as a structural scaffold for intramolecular cycloadditions of other tethered reactive species. A 1,3-dipolar cycloaddition is a [3+2] cycloaddition that forms a five-membered ring. mdpi.com A common example is the reaction of a nitrile oxide (a 1,3-dipole) with a dipolarophile, such as an alkene or alkyne, to yield an isoxazoline (B3343090) or isoxazole (B147169), respectively. mdpi.comyoutube.com

In an intramolecular context involving an oxazole derivative, the 1,3-dipole (e.g., a nitrile oxide generated from an oxime) and the dipolarophile (e.g., an alkene) would be tethered to the oxazole ring via a flexible chain. The oxazole moiety would act as a substituent, influencing the stereochemical and regiochemical outcome of the cycloaddition. For a derivative of this compound, the aldehyde could be converted into an oxime, which could then be oxidized in situ to a nitrile oxide. If an alkenyl side chain is present elsewhere on the molecule (e.g., attached via the methyl group or through a different synthetic route), an intramolecular 1,3-dipolar cycloaddition could occur, leading to complex, fused heterocyclic systems.

It has been noted that while 1,3,4-oxadiazoles can participate in tandem Diels-Alder/1,3-dipolar cycloaddition cascades, attempts to achieve an analogous reaction with oxazoles—requiring the loss of a nitrile from the initial Diels-Alder adduct to generate the 1,3-dipole—have not been found to be viable. nih.gov

Reactivity Towards Oxidative Species (e.g., Singlet Oxygen)

The reactivity of the oxazole ring system towards oxidative species, particularly singlet oxygen (¹O₂), has been a subject of significant mechanistic investigation. For this compound, the reaction is primarily governed by the electronic nature of the heterocyclic ring, which is influenced by its substituents. The interaction between oxazoles and singlet oxygen does not proceed via an ene-reaction, as the ring lacks the necessary allylic hydrogen atoms. Instead, the principal pathway is a [4+2]-cycloaddition reaction. researchgate.net

In this mechanism, singlet oxygen acts as an electrophile, attacking the π-electron system of the oxazole ring across the C2 and C5 positions. This concerted addition leads to the formation of a highly unstable bicyclic endoperoxide intermediate. This endoperoxide subsequently undergoes a cascade of rearrangements, ultimately cleaving the oxazole ring to form triamide products. researchgate.net

The rate of this photooxidation is highly dependent on the electronic properties of the substituents on the oxazole ring. Electron-donating groups enhance the electron density of the ring, making it more nucleophilic and thus more reactive towards the electrophilic singlet oxygen. Conversely, electron-withdrawing groups decrease the ring's electron density, leading to a slower reaction. In the case of this compound, there are competing effects. The 4-methyl group is an electron-donating group, which activates the ring. However, the 2-carbaldehyde group is strongly electron-withdrawing, which deactivates the ring.

Influence of the 4-Methyl Substituent on Ring and Aldehyde Reactivity

The 4-methyl substituent on the 1,3-oxazole-2-carbaldehyde molecule exerts a notable influence on the reactivity of both the heterocyclic ring and the aldehyde functional group through a combination of electronic and steric effects.

Influence on Ring Reactivity:

The oxazole ring is an electron-rich aromatic system, but its reactivity is modulated by its substituents. The 4-methyl group, being an alkyl group, acts as an electron-donating group through an inductive effect. This donation of electron density increases the nucleophilicity of the oxazole ring, making it more susceptible to attack by electrophiles. In electrophilic aromatic substitution reactions, electron-donating groups are known to be "activating." libretexts.orgmasterorganicchemistry.com The preferred site of electrophilic attack on the oxazole ring is generally the C5 position, and the presence of the activating methyl group at C4 further enhances the reactivity at this adjacent position.

For nucleophilic aromatic substitution, which is generally difficult on an unsubstituted oxazole ring, the presence of a strong electron-withdrawing group is essential. latech.edu The 2-carbaldehyde group activates the C2 position for potential nucleophilic attack, a position that would otherwise be unreactive. The 4-methyl group has a less direct, but likely slightly deactivating, influence on nucleophilic attack due to its electron-donating properties.

Sterically, the 4-methyl group can hinder reactions at the adjacent C5 position, potentially directing incoming reagents to other available sites, although this effect is generally considered minor for a methyl group.

Influence on Aldehyde Reactivity:

The table below summarizes the expected influence of the substituents on the reactivity of different positions of the molecule.

| Position | Reaction Type | Influence of 4-Methyl Group | Influence of 2-Carbaldehyde Group | Overall Expected Reactivity |

|---|---|---|---|---|

| C2 of Ring | Nucleophilic Attack | Slightly Deactivating (Donating) | Strongly Activating (Withdrawing) | Activated |

| C5 of Ring | Electrophilic Attack | Activating (Donating) | Deactivating (Withdrawing) | Moderately Deactivated |

| Aldehyde Carbonyl | Nucleophilic Addition | Slightly Deactivating (Ring is donating) | N/A (Is the functional group) | Reactive, but potentially less so than if attached to a strongly withdrawing ring |

Advanced Derivatization and Complex Scaffold Construction Using 4 Methyl 1,3 Oxazole 2 Carbaldehyde

Utilization as a Versatile Synthetic Building Block in Multistep Syntheses

The aldehyde functionality at the 2-position of the 4-methyl-1,3-oxazole ring is a key handle for a wide array of chemical transformations. This reactivity allows for its use as a foundational element in the synthesis of more elaborate molecules, including chalcones, fused heterocyclic systems, and poly-substituted oxazoles.

Synthesis of Chalcone Derivatives and α,β-Unsaturated Systems

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, are important synthetic intermediates for a variety of biologically active heterocyclic compounds. The most common method for their synthesis is the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction between an aromatic aldehyde and a ketone. farmaciajournal.comjocpr.com

4-Methyl-1,3-oxazole-2-carbaldehyde serves as the ideal aromatic aldehyde component in this reaction. It can be condensed with a diverse range of acetophenone (B1666503) derivatives to yield oxazole-containing chalcones. mdpi.comuniba.it The general reaction involves combining equimolar amounts of the oxazole (B20620) aldehyde and a selected acetophenone in the presence of a base, such as aqueous sodium hydroxide (B78521) in ethanol (B145695), and stirring at temperatures ranging from room temperature to 55°C. jocpr.comuniba.it This reaction produces an α,β-unsaturated ketone system where the oxazole ring acts as one of the aryl substituents.

The resulting chalcones are valuable precursors for synthesizing various heterocyclic systems like pyrazolines, isoxazoles, and pyrimidines. researchgate.net The reactivity of the enone system allows for cyclization reactions with different reagents to build these new rings.

| Reagent 1 (Aldehyde) | Reagent 2 (Ketone) | Product (Chalcone) |

| This compound | Acetophenone | (E)-1-phenyl-3-(4-methyl-1,3-oxazol-2-yl)prop-2-en-1-one |

| This compound | 4'-Methoxyacetophenone | (E)-1-(4-methoxyphenyl)-3-(4-methyl-1,3-oxazol-2-yl)prop-2-en-1-one |

| This compound | 4'-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(4-methyl-1,3-oxazol-2-yl)prop-2-en-1-one |

| This compound | 3',4',5'-Trimethoxyacetophenone | (E)-1-(3,4,5-trimethoxyphenyl)-3-(4-methyl-1,3-oxazol-2-yl)prop-2-en-1-one |

Construction of Fused and Bridged Heterocyclic Ring Systems

The aldehyde group of this compound is a crucial starting point for constructing more complex fused and bridged heterocyclic systems. While direct condensation to form a new ring fused to the oxazole is one pathway, a more common strategy involves the elaboration of the aldehyde into a different functional group that can then participate in a subsequent cyclization reaction.

One such approach is the synthesis of imidazo[1,2-a] type structures. For instance, the oxazole aldehyde can undergo a condensation reaction with an amino-heterocycle, followed by cyclization. A prominent example is the reaction with 2-aminoimidazoles or 2-aminobenzimidazoles. The initial step is the formation of a Schiff base (imine) between the oxazole aldehyde and the exocyclic amine of the second heterocycle. Subsequent intramolecular cyclization, often promoted by an oxidant or thermal conditions, can lead to the formation of a new five-membered ring, resulting in a fused system like an oxazolo[2',3':2,3]imidazo[4,5-b]pyridine derivative.

Another strategy involves converting the aldehyde to a group suitable for Pictet-Spengler or Bischler-Napieralski type reactions. For example, the aldehyde can be reductively aminated to form a (4-methyl-1,3-oxazol-2-yl)methanamine derivative. This amine can then be coupled with a suitable partner and undergo acid-catalyzed cyclization to form fused systems like tetrahydro-β-carbolines or dihydroisoquinolines, where the oxazole moiety is a key substituent.

Elaboration to Poly-substituted Oxazoles and Oligomers

The aldehyde functional group is a gateway to a vast array of other substituents, enabling the synthesis of diverse poly-substituted oxazoles. Standard organic transformations can be applied to modify the aldehyde, thereby introducing new functional groups and extending the molecular structure. nih.gov

Key transformations include:

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid (4-methyl-1,3-oxazole-2-carboxylic acid) using standard reagents like potassium permanganate (B83412) or Jones reagent. This carboxylic acid can then be converted to esters, amides, or acid chlorides, opening up a wide field of amide-coupling chemistry. niscpr.res.in

Reduction: Reduction of the aldehyde with agents like sodium borohydride (B1222165) yields the corresponding alcohol, 4-methyl-1,3-oxazol-2-yl)methanol. This alcohol can be further functionalized, for example, by conversion to a halide (e.g., using SOCl₂) to produce 2-(chloromethyl)-4-methyl-1,3-oxazole, a reactive electrophile for substitution reactions. nih.gov

Nucleophilic Addition: Grignard reagents and organolithium compounds can add to the aldehyde to form secondary alcohols, introducing new carbon-carbon bonds and various alkyl or aryl substituents at the alpha-position to the ring.

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde group into an alkene, providing a method to introduce vinyl linkages and other unsaturated moieties.

Reductive Amination: As mentioned, the aldehyde is a convenient partner for reductive amination, reacting with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a wide range of secondary and tertiary amines. nih.gov

These derivatization strategies are fundamental for creating oxazole-based oligomers or for attaching the oxazole core to other complex molecular fragments.

Participation in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product that incorporates portions of all starting materials. mdpi.com The aldehyde functionality makes this compound an excellent candidate for participation in several named MCRs. ijcce.ac.ir

A prime example is the Ugi four-component reaction (U-4CR) . In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. mdpi.com By using this compound as the aldehyde component, complex peptide-like structures bearing the oxazole moiety can be rapidly assembled. This approach is highly valued in medicinal chemistry for the rapid generation of compound libraries.

Another relevant MCR is the Biginelli reaction , a three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. This reaction, typically acid-catalyzed, produces dihydropyrimidinones or thiones. Employing this compound in this reaction would lead to the synthesis of dihydropyrimidinones substituted with the 4-methyl-1,3-oxazole group at the 4-position of the pyrimidine (B1678525) ring.

The ability to participate in MCRs highlights the utility of this compound as a building block for generating molecular diversity and complexity in a time- and resource-efficient manner. researchgate.net

Development of Libraries of Oxazole Derivatives for High-Throughput Screening (Methodologies)

The discovery of new drug leads often relies on the synthesis and screening of large numbers of diverse compounds, a process known as high-throughput screening (HTS). nih.govslideshare.net Combinatorial chemistry provides the methodologies to rapidly synthesize these large "libraries" of related compounds. umd.edu this compound is an excellent starting scaffold for building such libraries due to the versatile reactivity of its aldehyde group.

The core methodology involves parallel synthesis , where the starting oxazole aldehyde is dispensed into an array of reaction vessels (e.g., a 96-well plate). A diverse set of second reactants is then added to the array, with each well containing a different reactant. By performing a robust chemical reaction, such as reductive amination or the Ugi reaction, a library of products is generated, all sharing the common oxazole core but differing in the substituent introduced via the aldehyde.

| Library Synthesis Strategy | Reactant A (Scaffold) | Reactant B (Diversity Input) | Reaction Type | Library Output |

| Reductive Amination | This compound | Library of diverse primary/secondary amines | Schiff base formation / Reduction | Library of N-substituted (4-methyl-1,3-oxazol-2-yl)methanamines |

| Wittig Reaction | This compound | Library of diverse phosphonium (B103445) ylides | Olefination | Library of 2-(substituted-vinyl)-4-methyl-1,3-oxazoles |

| Ugi Reaction | This compound | Libraries of amines, carboxylic acids, and isocyanides | Multi-component reaction | Library of complex α-acylamino-amides with an oxazole substituent |

| Grignard Addition | This compound | Library of diverse Grignard reagents | Nucleophilic addition | Library of α-substituted (4-methyl-1,3-oxazol-2-yl)methanols |

The resulting library of compounds can then be purified and screened for biological activity. The "hit" compounds—those showing desired activity—can be identified, and their structure-activity relationships (SAR) can be studied to guide the design of more potent and selective molecules. nih.gov The efficiency of these combinatorial methods makes this compound a powerful tool in modern drug discovery. jdigitaldiagnostics.com

Spectroscopic and Structural Elucidation Methodologies for 4 Methyl 1,3 Oxazole 2 Carbaldehyde and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D Techniques: COSY, HSQC, HMBC, NOESY)

NMR spectroscopy is the cornerstone for determining the molecular structure of 4-Methyl-1,3-oxazole-2-carbaldehyde in solution. One-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments are employed to assign every atom within the molecule and establish its connectivity.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For this compound, distinct signals are expected for the aldehyde proton (-CHO), the oxazole (B20620) ring proton (H-5), and the methyl protons (-CH₃). The aldehyde proton typically appears significantly downfield due to the deshielding effect of the carbonyl group.

¹³C NMR: The carbon NMR spectrum reveals the chemical shifts of all carbon atoms. Key signals include the aldehyde carbonyl carbon, the three distinct carbons of the oxazole ring (C-2, C-4, and C-5), and the methyl carbon. The chemical shifts are indicative of the electronic environment and hybridization of each carbon atom. researchgate.net

¹⁵N NMR: Nitrogen-15 NMR is a powerful tool for probing the nitrogen atom within the oxazole ring. researchgate.net Although less sensitive than ¹H NMR, techniques like ¹H-¹⁵N HMBC can provide crucial connectivity information. The chemical shift of the nitrogen in azoles is characteristic of its electronic environment within the heterocyclic ring. ipb.pt For oxazoles, the ¹⁵N chemical shift is influenced by substitution on the ring. nih.gov

2D NMR Techniques: Two-dimensional NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei. princeton.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. rsc.org It would be used to confirm scalar coupling between protons on the oxazole ring and any adjacent substituents.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). researchgate.net This allows for the unambiguous assignment of protonated carbons, such as C-5 of the oxazole ring and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to four bonds (²JCH, ³JCH). researchgate.net For this compound, key HMBC correlations would include the aldehyde proton to C-2 of the oxazole ring, and the methyl protons to C-4 and C-5 of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. rsc.org NOESY can be used to determine the relative orientation of substituents on the oxazole ring.

Interactive Table: Expected NMR Data for this compound

| Atom Position | Technique | Expected Chemical Shift (δ, ppm) | Key Correlations (in 2D NMR) |

| -CHO | ¹H NMR | 9.5 - 10.5 | HMBC to C-2 |

| H-5 | ¹H NMR | 7.5 - 8.5 | HSQC to C-5; HMBC to C-4, C-2; NOESY to -CH₃ |

| 4-CH₃ | ¹H NMR | 2.0 - 2.5 | HSQC to -CH₃ carbon; HMBC to C-4, C-5 |

| -CHO | ¹³C NMR | 180 - 190 | |

| C-2 | ¹³C NMR | 155 - 165 | |

| C-4 | ¹³C NMR | 145 - 155 | |

| C-5 | ¹³C NMR | 125 - 135 | |

| 4-CH₃ | ¹³C NMR | 10 - 15 | |

| N-3 | ¹⁵N NMR | -100 to -140 (relative to CH₃NO₂) | HMBC from H-5 and aldehyde proton |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically to four or more decimal places), HRMS allows for the determination of a unique molecular formula.

For this compound, the molecular formula is C₅H₅NO₂. HRMS analysis, often using techniques like Electrospray Ionization (ESI), would be used to find the protonated molecule [M+H]⁺. The experimentally measured mass is then compared to the calculated exact mass. A close match between the observed and calculated mass provides strong evidence for the proposed molecular formula. scienceopen.combeilstein-journals.org

Interactive Table: HRMS Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) |

| [M+H]⁺ | C₅H₆NO₂⁺ | 112.0393 | e.g., 112.0391 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. dtu.dk

Key expected vibrational frequencies include:

A strong, sharp absorption band for the aldehyde carbonyl (C=O) stretching vibration.

Stretching vibrations for the C=N and C=C bonds within the aromatic oxazole ring.

C-H stretching bands for the aldehyde, methyl, and oxazole ring C-H groups.

A band corresponding to the C-O-C stretching of the oxazole ring. researchgate.net

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | 2850 - 2750 | Medium |

| Alkyl C-H | Stretch | 2980 - 2870 | Medium |

| Aldehyde C=O | Stretch | 1710 - 1685 | Strong |

| Oxazole C=N/C=C | Ring Stretch | 1650 - 1500 | Medium-Strong |

| Oxazole C-O-C | Stretch | 1150 - 1050 | Strong |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, absorb UV or visible light to promote electrons to higher energy orbitals. The spectrum is characterized by the wavelength of maximum absorbance (λ_max).

The oxazole ring conjugated with the carbaldehyde group is expected to exhibit π → π* transitions. A weaker n → π* transition associated with the lone pair of electrons on the carbonyl oxygen may also be observed. globalresearchonline.net The position of λ_max is sensitive to the solvent polarity. researchgate.net For compounds like imidazole-2-carbaldehyde, a related structure, a strong absorption peak is observed around 280 nm. researchgate.net

Interactive Table: Expected UV-Visible Absorption Data for this compound

| Electronic Transition | Expected λ_max (nm) | Molar Absorptivity (ε) |

| π → π | 270 - 290 | High |

| n → π | 320 - 350 | Low |

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformation

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. This technique confirms the connectivity established by NMR and reveals details about molecular planarity and intermolecular interactions like hydrogen bonding or π–π stacking. nih.gov

For this compound, a crystal structure would confirm the planarity of the oxazole ring. Analysis of related structures, such as methyl 1,3-benzoxazole-2-carboxylate, shows the expected shorter bond length for the C=N imine bond compared to the C-N bonds. nih.gov X-ray analysis would also determine the conformation of the aldehyde group relative to the oxazole ring and how the molecules pack in the crystal lattice. mdpi.com

Interactive Table: Expected Structural Parameters from X-ray Crystallography (based on analogues)

| Parameter | Description | Expected Value |

| Bond Length C2=N3 | Imine double bond in oxazole ring | ~1.29 Å |

| Bond Length C4-C5 | Double bond in oxazole ring | ~1.35 Å |

| Bond Angle O1-C2-N3 | Angle within the oxazole ring | ~115° |

| Dihedral Angle | Torsion angle of the aldehyde group | Dependent on crystal packing forces |

| Molecular Geometry | Overall shape | Expected to be largely planar |

Theoretical and Computational Chemistry of 4 Methyl 1,3 Oxazole 2 Carbaldehyde

Electronic Structure and Aromaticity Analysis of the Oxazole (B20620) Ring

The oxazole ring is a five-membered aromatic heterocycle containing both an oxygen and a nitrogen atom. nih.govresearchgate.net Its aromaticity is derived from the delocalization of six π-electrons over the five-membered ring, which conforms to Hückel's rule (4n+2 π-electrons, where n=1). nih.gov The atoms in the ring are sp² hybridized and planar, with the unhybridized p-orbitals perpendicular to the plane of the σ-bonds, allowing for the formation of a continuous π-system. nih.gov

The presence of two different heteroatoms, the highly electronegative oxygen and the pyridine-like nitrogen, leads to an uneven distribution of electron density and a reduction in aromatic character compared to benzene (B151609). nih.govscirp.org The oxygen atom's high electronegativity tends to localize the π-electrons, making their delocalization less effective than in heterocycles like pyrrole. nih.govresearchgate.net This reduced aromaticity influences the ring's stability and reactivity.

The aromaticity of oxazole systems can be quantified using computational methods such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations for the parent oxazole ring generally show a negative value at the ring's center, indicative of a diamagnetic ring current and thus, aromatic character, although this aromaticity is less pronounced than in furan (B31954) or thiophene. scirp.org The introduction of substituents, such as the methyl and carbaldehyde groups in 4-Methyl-1,3-oxazole-2-carbaldehyde, further modulates this aromaticity. Electron-donating groups like the methyl group can enhance aromaticity to some extent by increasing the cyclic electron delocalization. scirp.org

Delocalization Patterns and Resonance Contributions within the Heterocycle

The electronic structure of the oxazole ring in this compound is best described as a resonance hybrid of several contributing structures. nih.govsmolecule.com These resonance forms illustrate the delocalization of π-electrons across the ring and onto the carbaldehyde substituent. The primary resonance structures involve the movement of the oxygen lone pair and the π-electrons of the double bonds.

Key resonance contributors for the oxazole system include structures that place a positive charge on the oxygen atom and a negative charge on the ring carbons or the nitrogen atom. The pyridine-like nitrogen atom at position 3 can accommodate a negative charge, while the oxygen atom at position 1 bears a partial positive charge due to its participation in the aromatic sextet. nih.govnih.gov The aldehyde group at the C2 position is an electron-withdrawing group, which further influences delocalization by pulling electron density from the ring. This effect is particularly pronounced at the C2 position, making it electrophilic. nih.gov

The delocalization pattern gives the oxazole ring its characteristic reactivity. The uneven charge distribution, with the C2 position being electron-deficient, the C5 position being relatively electron-rich, and the C4 position also susceptible to electrophilic attack, dictates the regioselectivity of its reactions. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), B3LYP Functional)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like this compound. researchgate.netgrowingscience.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the accuracy of ab initio methods with the efficiency of DFT, making it well-suited for studying organic molecules. nih.govgrowingscience.com These calculations are typically performed with a basis set such as 6-311G+(d,p) or cc-pVDZ to provide a good balance between accuracy and computational cost. nih.govresearchgate.net

DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies, calculate NMR chemical shifts, and analyze electronic properties such as the distribution of frontier molecular orbitals (HOMO and LUMO). nih.govgrowingscience.compjoes.com

DFT calculations are instrumental in predicting and interpreting the spectroscopic data for this compound. By calculating the harmonic vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. nih.govajchem-a.com These calculated frequencies are often scaled by an empirical factor to better match experimental data, aiding in the assignment of complex vibrational modes. ajchem-a.com For instance, the characteristic stretching frequency of the aldehyde C=O group and the various C=N, C=C, and C-O stretching modes of the oxazole ring can be precisely assigned. nih.govajchem-a.com

Similarly, NMR chemical shifts can be accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.netnih.gov Theoretical calculations of ¹H and ¹³C NMR chemical shifts for the specific protons and carbons in this compound allow for unambiguous assignment of the experimental NMR spectrum. smolecule.comnih.gov The calculated values, when compared to experimental data, can confirm the molecular structure and provide insights into the electronic environment of each nucleus. researchgate.netnih.gov

Table 1: Illustrative Calculated IR Wavenumbers for this compound (DFT/B3LYP) Note: These values are representative examples based on DFT calculations for similar oxazole structures and are intended for illustrative purposes.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| C-H stretch (aldehyde) | 2850 |

| C-H stretch (methyl) | 2950 |

| C=O stretch (aldehyde) | 1710 |

| C=N stretch (ring) | 1610 |

| C=C stretch (ring) | 1550 |

| C-O-C stretch (ring) | 1100 |

Table 2: Illustrative Calculated NMR Chemical Shifts for this compound (DFT/GIAO) Note: These values are representative examples based on DFT calculations for similar oxazole structures and are intended for illustrative purposes.

| Atom | Calculated Chemical Shift (ppm) |

| H (aldehyde) | 9.8 - 10.1 |

| H (C5-H) | 7.9 - 8.2 |

| H (methyl) | 2.3 - 2.5 |

| C (aldehyde) | 185 - 190 |

| C2 (ring) | 155 - 160 |

| C4 (ring) | 140 - 145 |

| C5 (ring) | 125 - 130 |

| C (methyl) | 10 - 15 |

Computational chemistry is a vital tool for elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify intermediates, and more importantly, the transition state structures. growingscience.comacs.org DFT methods, such as B3LYP, are frequently used to calculate the energies of reactants, products, intermediates, and transition states. growingscience.com

For example, the oxidation of the aldehyde group to a carboxylic acid or its reduction to an alcohol can be modeled computationally. growingscience.com Transition state analysis provides the activation energy barrier for a given reaction step, offering insights into the reaction kinetics. acs.org For cycloaddition reactions, such as the Diels-Alder reaction where oxazoles can act as dienes, computational studies can predict the feasibility, regioselectivity, and stereoselectivity of the reaction by locating and analyzing the relevant transition states. acs.org

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis for predicting chemical reactivity. juniperpublishers.com The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pjoes.comjuniperpublishers.com The energy and distribution of these orbitals in this compound can be readily calculated using DFT. nih.govpjoes.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating sites susceptible to electrophilic attack. The LUMO is the orbital that is most likely to accept electrons, highlighting sites prone to nucleophilic attack. pjoes.com For this compound, the HOMO is expected to be localized primarily on the oxazole ring, while the electron-withdrawing aldehyde group will significantly lower the energy of the LUMO and localize it around the C2-carbaldehyde moiety. nih.gov

The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govpjoes.com A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. pjoes.com Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be derived from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. nih.govpjoes.com

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound (DFT/B3LYP) Note: These values are representative examples based on DFT calculations for similar oxazole structures and are intended for illustrative purposes.

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -6.9 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 4.4 |

Investigations of Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals Forces, Pi-Pi Stacking)

The biological activity and physical properties of this compound are heavily influenced by its intermolecular interactions. nih.gov While it lacks strong hydrogen bond donors, the oxygen and nitrogen atoms in the oxazole ring, as well as the carbonyl oxygen of the aldehyde, can act as hydrogen bond acceptors. nih.gov

Computational studies can model these weak interactions. The interaction between this compound and other molecules, such as water or biological macromolecules, can be investigated to understand solvation and binding processes. The oxazole ring can participate in π-π stacking interactions with other aromatic systems. nih.govupertis.ac.id These interactions, along with van der Waals forces, are critical for the formation of crystal lattices and for the binding of the molecule to biological receptors. nih.gov

Molecular Modeling and Docking Studies for Ligand-Target Interactions (Methodology-focused, without specific biological activity)

The process of molecular docking involves two main steps: sampling the possible conformations of the ligand within the target's active site and then ranking these conformations using a scoring function. nih.gov The sampling algorithm should ideally identify the experimentally observed binding mode, while the scoring function should rank this correct pose highest among all generated possibilities. nih.gov

Several docking programs with different algorithms are available, and the preparation of the input structures is as crucial as the docking process itself. nih.gov For the ligand, this compound, this involves generating a 3D conformation, assigning correct atom types, and defining rotatable bonds. For the target protein, the process typically involves obtaining a high-resolution 3D structure from sources like the Protein Data Bank (PDB), removing water molecules, adding hydrogen atoms, and defining the binding site.

The flexibility of both the ligand and the target is a critical consideration. While the ligand is often treated as flexible, receptors are frequently kept rigid to reduce computational time. nih.gov However, methods that incorporate receptor flexibility, such as allowing side-chain movements or using an ensemble of protein conformations, can provide more accurate predictions of binding, especially when "induced-fit" effects are significant. wikipedia.orgnih.gov

Methodological Approaches:

A typical molecular docking workflow for a compound like this compound would involve the following steps:

Preparation of the Ligand: The 3D structure of this compound is generated and optimized using quantum chemistry methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G++(d,p)). irjweb.com This step ensures a realistic low-energy conformation of the molecule.